molecular formula C11H17NS B13187422 {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine

Katalognummer: B13187422
Molekulargewicht: 195.33 g/mol
InChI-Schlüssel: JKFCRVIOFJIOFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine is a chemical compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound is characterized by a cyclopenta[b]thiophene ring system substituted with a propan-2-ylamine group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine involves several steps. One common synthetic route includes the reaction of cyclopenta[b]thiophene with an appropriate alkylating agent to introduce the propan-2-ylamine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C11H17NS

Molekulargewicht

195.33 g/mol

IUPAC-Name

N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C11H17NS/c1-8(2)12-7-10-6-9-4-3-5-11(9)13-10/h6,8,12H,3-5,7H2,1-2H3

InChI-Schlüssel

JKFCRVIOFJIOFI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CC2=C(S1)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.